molecular formula C14H19N5O3 B4855226 3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4855226
M. Wt: 305.33 g/mol
InChI Key: GEACJFRCNKASIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based derivative featuring two distinct pyrazole rings interconnected via an amide-functionalized ethylamino linker. The primary pyrazole core (1-methyl-1H-pyrazole-4-carboxylic acid) includes a carboxylic acid group at the 4-position and a methyl group at the 1-position. The secondary pyrazole moiety (3,5-dimethyl-1H-pyrazol-1-yl) is attached to the ethylamino chain, which itself has a branching methyl group. The presence of both hydrophilic (carboxylic acid) and hydrophobic (methyl, pyrazole) groups may confer balanced solubility and bioavailability properties .

Properties

IUPAC Name

3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-5-10(3)19(16-8)6-9(2)15-13(20)12-11(14(21)22)7-18(4)17-12/h5,7,9H,6H2,1-4H3,(H,15,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEACJFRCNKASIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=NN(C=C2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives, drawing on crystallographic, synthetic, and computational data.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Core Structure Key Substituents/Functional Groups Calculated/Experimental Properties References
Target Compound: 3-({[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid Bipyrazole with amide linker Carboxylic acid (C4), methyl (N1), 3,5-dimethyl-pyrazolyl (side chain), ethylamino-amide linker pKa (carboxylic acid): Not reported
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid Oxazole-pyrazole hybrid Carboxylic acid (C3), oxazole core, 3,5-dimethyl-pyrazolylmethyl, methyl (C5) Acid pKa: ~3.2 (JChem-calculated)
(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone Indolizinyl-pyrazole with ketone Ketone linker, indolizinyl core, 3,5-dimethyl-pyrazolyl (×2), methyl (C5) Crystallographic rigidity confirmed
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Bipyrazole with phosphoryl group Cyano (C4), dimethylphosphoryl (N1), 1,3-diphenyl-pyrazolyl, amine (C5) High lipophilicity (inferred)

Key Observations:

Functional Group Diversity: The target compound’s carboxylic acid group distinguishes it from the phosphoryl- and cyano-substituted derivatives in and . The amide linker in the target compound offers hydrogen-bonding capability, contrasting with the rigid ketone bridge in ’s indolizinyl derivative. This flexibility may influence binding interactions in biological systems .

Heterocyclic Core Variations :

  • The oxazole-pyrazole hybrid in introduces an oxygen atom into the heterocycle, which could alter electronic properties (e.g., dipole moments) compared to the bipyrazole systems in the target compound and .
  • The indolizinyl core in ’s compound adds aromatic bulk, likely reducing solubility but enhancing π-π stacking interactions in crystallographic packing .

Substituent Effects :

  • 3,5-Dimethyl-pyrazolyl groups are common in the target compound and –4. These substituents may sterically hinder enzymatic degradation, improving metabolic stability.
  • Diphenyl substituents () increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .

Physicochemical Properties :

  • The calculated pKa of the oxazole-carboxylic acid derivative () suggests moderate acidity, comparable to typical carboxylic acids. The target compound’s pKa remains unstudied but is expected to be similar .
  • Crystallographic data for ’s compound (generated via SHELX-based methods, as in ) confirm planar geometries for pyrazole rings, a feature likely shared by the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.